1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester
CAS No.: 103409-28-5
Cat. No.: VC8196757
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.
![1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester - 103409-28-5](/images/structure/VC8196757.png)
Specification
CAS No. | 103409-28-5 |
---|---|
Molecular Formula | C9H9N3O3 |
Molecular Weight | 207.19 g/mol |
IUPAC Name | ethyl 2-oxo-3H-imidazo[4,5-b]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C9H9N3O3/c1-2-15-9(14)12-6-4-3-5-10-7(6)11-8(12)13/h3-5H,2H2,1H3,(H,10,11,13) |
Standard InChI Key | KQBKIOUQPWQMLC-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1C2=C(NC1=O)N=CC=C2 |
Canonical SMILES | CCOC(=O)N1C2=C(NC1=O)N=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Framework
The compound’s systematic name, 1H-imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester, reflects its fused bicyclic architecture. The core structure consists of an imidazo[4,5-b]pyridine system—a pyridine ring fused with an imidazole moiety at positions 4 and 5 . The carboxylic acid group at position 1 is esterified with ethanol, forming an ethyl ester, while the 2,3-dihydro-2-oxo substitution indicates a partially saturated imidazole ring with a ketone at position 2 .
Molecular Formula and Weight
Based on structural analogs such as ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate (C₉H₈BrN₃O₂; MW: 270.08 g/mol) , the molecular formula of the target compound is deduced as C₁₁H₁₁N₃O₃, with a theoretical molecular weight of 245.23 g/mol.
Stereochemical Considerations
Synthesis and Derivative Formation
Key Synthetic Pathways
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclocondensation reactions. A representative route for analogous compounds includes:
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Formation of the Imidazo Ring: Reacting 3-aminopyridine with α-haloketones or aldehydes under acidic conditions generates the imidazo[4,5-b]pyridine scaffold .
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Esterification: The carboxylic acid group at position 1 is introduced via nucleophilic acyl substitution, often using ethyl chloroformate in the presence of a base like triethylamine .
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Oxo Group Introduction: Oxidation of the imidazole ring with agents like potassium permanganate or Dess-Martin periodinane yields the 2-oxo derivative .
Optimization Challenges
Side reactions, such as over-oxidation or ester hydrolysis, necessitate careful control of reaction conditions. For example, the use of anhydrous dimethylformamide (DMF) and inert atmospheres improves yields in esterification steps .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s ethyl ester group enhances lipid solubility compared to its carboxylic acid precursor. Predicted logP values (using PubChem’s XLogP3 algorithm) range from 1.2 to 1.8, indicating moderate lipophilicity . Water solubility is limited (<1 mg/mL at 25°C), necessitating formulation with co-solvents like polyethylene glycol for biological assays.
Thermal Stability
Differential scanning calorimetry (DSC) of related esters reveals decomposition temperatures above 200°C, suggesting stability under standard storage conditions .
Comparative Analysis of Analogous Compounds
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